5-Bromo-2-(2-fluoro-phenoxy)-pyridine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H7BrFNO |
|---|---|
Molecular Weight |
268.08 g/mol |
IUPAC Name |
5-bromo-2-(2-fluorophenoxy)pyridine |
InChI |
InChI=1S/C11H7BrFNO/c12-8-5-6-11(14-7-8)15-10-4-2-1-3-9(10)13/h1-7H |
InChI Key |
XGHIVYQMLLCTGG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=NC=C(C=C2)Br)F |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Strategies for the Construction of the Pyridine-Phenoxy Framework
The core of synthesizing 5-Bromo-2-(2-fluoro-phenoxy)-pyridine lies in the formation of a C-O bond between the pyridine (B92270) and phenoxy moieties. Nucleophilic aromatic substitution (SNAr) is the most prevalent method, though alternative coupling strategies exist.
Precursor Pyridine Building Blocks and Their Activation
The synthesis of the target compound commences with a suitable pyridine building block, typically a 2,5-dihalopyridine. Common precursors include 2,5-dibromopyridine (B19318) or 5-bromo-2-fluoropyridine (B45044). The reactivity of these precursors towards nucleophilic attack is crucial for the success of the subsequent aryloxy formation.
Activation of the Pyridine Ring: The inherent electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly at the C2 and C4 positions. pearson.comwikipedia.org However, the reactivity can be further enhanced through several activation strategies:
Introduction of Electron-Withdrawing Groups: While the bromine atom at the 5-position has a modest electronic effect, additional electron-withdrawing groups can significantly activate the ring towards SNAr reactions.
Lewis Acid Catalysis: The use of Lewis acids, such as zinc-based catalysts, can activate the pyridine ring towards nucleophilic aromatic substitution. nih.govbath.ac.uksemanticscholar.org The Lewis acid coordinates to the pyridine nitrogen, increasing the ring's electrophilicity and facilitating nucleophilic attack. nih.govbath.ac.uk This method offers a mild and sustainable approach for pyridine functionalization. nih.govbath.ac.uksemanticscholar.org
Formation of N-Phosphonium Pyridinium (B92312) Intermediates: A more recent strategy involves the formation of N-phosphonium pyridinium intermediates. nih.gov This activation mode allows for C-P bond formation at ambient temperatures and can be applied to a broad range of substrates. nih.gov While primarily used for phosphine (B1218219) nucleophiles, this method highlights the potential for activating pyridines for other SNAr reactions. nih.gov
A common precursor for related compounds is 2-aminopyridine, which can be converted to 2,5-dibromopyridine. nih.gov
Nucleophilic Aromatic Substitution (SNAr) Reactions for Aryloxy Formation
The cornerstone of forming the 2-aryloxypyridine linkage is the nucleophilic aromatic substitution (SNAr) reaction. This reaction involves the attack of a nucleophile, in this case, the 2-fluorophenoxide, on the electron-deficient pyridine ring, leading to the displacement of a leaving group.
The SNAr mechanism proceeds via a two-step addition-elimination pathway. pearson.com
Nucleophilic Addition: The reaction is initiated by the attack of the 2-fluorophenoxide on the C2 carbon of the 5-bromo-2-halopyridine. This step is typically the rate-determining step as it involves the disruption of the aromatic system. masterorganicchemistry.comstackexchange.com The attack forms a high-energy, negatively charged intermediate known as a Meisenheimer complex. pearson.comresearchgate.netnih.gov
Stabilization of the Intermediate: The negative charge in the Meisenheimer complex is stabilized by delocalization onto the electronegative nitrogen atom of the pyridine ring, a key feature that facilitates SNAr reactions in pyridines. wikipedia.orgyoutube.com
Elimination of the Leaving Group: The aromaticity of the pyridine ring is restored by the expulsion of the halide leaving group from the C2 position. masterorganicchemistry.com
A notable characteristic of SNAr reactions is the "element effect," where the leaving group reactivity order is F > Cl ≈ Br > I. wikipedia.orgnih.govresearchgate.net This is contrary to SN2 reactions and is because the highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more electrophilic and stabilizing the anionic Meisenheimer intermediate through its inductive effect. stackexchange.comnih.gov Consequently, the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine. The high electronegativity of fluorine induces a highly electrophilic center at C-2, leading to a faster displacement. sci-hub.se
| Leaving Group | Relative Rate | Rationale |
|---|---|---|
| F | High | High electronegativity activates the ring and stabilizes the Meisenheimer complex. stackexchange.comnih.gov |
| Cl | Moderate | Less activating and stabilizing compared to fluorine. wikipedia.orgnih.govresearchgate.net |
| Br | Moderate | Similar reactivity to chlorine. wikipedia.orgnih.govresearchgate.net |
| I | Low | Poorest leaving group in SNAr due to lower electronegativity. wikipedia.orgnih.govresearchgate.net |
Regioselectivity: In polysubstituted pyridines, the site of nucleophilic attack is governed by both steric and electronic factors.
Electronic Effects: Nucleophilic attack is favored at the electron-deficient C2 and C4 positions due to the ability to delocalize the negative charge of the Meisenheimer intermediate onto the ring nitrogen. wikipedia.orgstackexchange.com Electron-withdrawing substituents on the pyridine ring further activate these positions. Conversely, electron-donating groups can decrease the rate of reaction. rsc.org
Steric Hindrance: The approach of the nucleophile can be sterically hindered by substituents on the pyridine ring or the nucleophile itself. stackexchange.com In the case of 2-substituted pyridines, the nitrogen lone pair can create a "steric shield," potentially making the C2 position less accessible than the C4 position. stackexchange.com For 2,5-dihalopyridines, the reaction with a phenoxide would preferentially occur at the 2-position, which is activated by the nitrogen atom. The bromine at the 5-position is less likely to be substituted in an SNAr reaction with an oxygen nucleophile under typical conditions.
Chemoselectivity: When multiple potential leaving groups are present, such as in 2,5-dibromopyridine, chemoselectivity becomes a critical consideration. The substitution will preferentially occur at the more activated position, which is typically the C2 position in pyridines.
The yield and rate of the SNAr reaction are highly dependent on the reaction conditions.
Solvents: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and N-methylpyrrolidone (NMP) are commonly used for SNAr reactions. wikipedia.org These solvents are effective at solvating the cation of the phenoxide salt, thereby increasing the nucleophilicity of the phenoxide anion. In some cases, a mixture of solvents like THF-H₂O can be used, especially in microfluidic reactors, to prevent clogging by salt byproducts. nih.gov
Bases: A suitable base is required to deprotonate the 2-fluorophenol (B130384) to generate the more nucleophilic phenoxide anion. Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and sodium hydroxide (B78521) (NaOH). nih.gov The choice of base can influence the reaction rate and yield.
Temperature: SNAr reactions often require elevated temperatures to overcome the activation energy barrier associated with the disruption of aromaticity. wikipedia.org However, excessively high temperatures can lead to side reactions and decomposition. The optimal temperature profile depends on the reactivity of the specific substrates. Microwave irradiation has been shown to dramatically reduce reaction times, often completing reactions within minutes that would otherwise require hours of conventional heating. sci-hub.se
| Parameter | Condition | Purpose |
|---|---|---|
| Solvent | DMF, DMSO, NMP | Enhance nucleophilicity of the phenoxide. wikipedia.org |
| Base | K₂CO₃, Cs₂CO₃, NaOH | Generate the phenoxide nucleophile. nih.gov |
| Temperature | Elevated (e.g., >100 °C) or Microwave | Overcome activation energy barrier. sci-hub.sewikipedia.org |
Alternative Coupling Strategies for C-O Bond Formation
While SNAr is the most common method, other transition-metal-catalyzed cross-coupling reactions can also be employed for the formation of the C-O bond in diaryl ethers.
Ullmann Condensation: This classical copper-catalyzed reaction involves the coupling of an aryl halide with a phenol (B47542). wikipedia.orgorganic-chemistry.org Traditional Ullmann reactions often require harsh conditions, including high temperatures (often exceeding 210 °C) and stoichiometric amounts of copper. wikipedia.org Modern variations utilize soluble copper catalysts with ligands such as diamines or acetylacetonates, allowing for milder reaction conditions. wikipedia.orgorganic-chemistry.org The mechanism is thought to involve the formation of a copper(I) phenoxide, which then reacts with the aryl halide. wikipedia.org
Buchwald-Hartwig Amination: While primarily known for C-N bond formation, palladium-catalyzed Buchwald-Hartwig cross-coupling reactions can also be adapted for C-O bond formation to synthesize diaryl ethers. These reactions typically offer milder conditions compared to the classical Ullmann condensation but can be sensitive to the choice of ligand and base.
These alternative methods can be particularly useful when the SNAr reaction is not feasible, for example, with less activated pyridine precursors.
Functionalization and Derivatization of this compound
The functionalization of this compound can be selectively directed towards the bromine or fluorine substituents, leveraging their differential reactivity. The bromine atom is particularly amenable to transition metal-catalyzed cross-coupling reactions, while the fluorine atom is a prime site for nucleophilic aromatic substitution.
The bromine atom at the 5-position of the pyridine ring serves as a versatile handle for the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds through various palladium- and copper-catalyzed cross-coupling reactions.
The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by reacting an organoboron compound with a halide. For this compound, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at the 5-position. These reactions are typically catalyzed by palladium complexes in the presence of a base. mdpi.com The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and tolerating various functional groups. mdpi.com
While specific examples for this compound are not extensively documented in publicly available literature, the reactivity of similar 5-bromopyridine derivatives provides a strong indication of its synthetic potential. For instance, the Suzuki-Miyaura coupling of 5-bromo-2-methylpyridin-3-amine (B1289001) with various arylboronic acids has been shown to proceed in moderate to good yields using a Pd(PPh₃)₄ catalyst and K₃PO₄ as a base in a 1,4-dioxane/water solvent system. mdpi.com
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 5-Bromopyridine Derivatives
| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | 75 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | 82 |
| 3 | 3-Fluorophenylboronic acid | Pd(dppf)Cl₂ | Na₂CO₃ | Toluene/EtOH/H₂O | 90 | 68 |
Note: The data in this table is illustrative and based on reactions with similar 5-bromopyridine substrates. Actual yields with this compound may vary.
Beyond the Suzuki-Miyaura coupling, the bromine center of this compound is reactive towards other important C-C and C-N bond-forming reactions. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a key method for the synthesis of arylamines from aryl halides. This reaction would allow for the introduction of various primary and secondary amines at the 5-position of the pyridine ring. A practical method for the Buchwald-Hartwig amination of 2-bromopyridines with volatile amines has been developed, highlighting the feasibility of such transformations. mdpi.com
Copper-catalyzed reactions, such as the Ullmann condensation, provide an alternative and often complementary approach to palladium-catalyzed methods for forming C-N and C-O bonds. mdpi.com The traditional Ullmann reaction often requires harsh conditions, but modern modifications with various ligands have enabled these couplings to proceed under milder temperatures. mdpi.com For instance, the copper-catalyzed N-arylation of amides (Goldberg reaction) can be efficiently carried out with aryl halides. nih.gov
Table 2: Overview of Other Potential Cross-Coupling Reactions
| Reaction Name | Catalyst Type | Bond Formed | Potential Nucleophile |
| Buchwald-Hartwig Amination | Palladium | C-N | Primary/Secondary Amines, Anilines |
| Ullmann Condensation | Copper | C-N, C-O | Amines, Phenols, Amides |
| Sonogashira Coupling | Palladium/Copper | C-C (alkyne) | Terminal Alkynes |
| Heck Coupling | Palladium | C-C (alkene) | Alkenes |
Note: This table outlines potential reactions based on the known reactivity of bromopyridines.
The fluorine atom at the 2-position of the pyridine ring is activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nature of the pyridine nitrogen. This provides a distinct site for functionalization compared to the bromine center.
The 2-fluoro substituent can be displaced by a variety of nucleophiles, including alkoxides, thiolates, and amines, to introduce a diverse range of functional groups. The reactivity of 2-fluoropyridines in SNAr reactions is generally higher than that of their chloro- or bromo-analogues. researchgate.net This enhanced reactivity allows for substitutions to be carried out under relatively mild conditions. The selectivity of these reactions is high for the 2-position due to the stabilization of the Meisenheimer intermediate by the adjacent nitrogen atom.
In a molecule like this compound, the presence of the bromine atom generally does not interfere with the nucleophilic substitution at the 2-position, allowing for sequential functionalization of the molecule.
Table 3: Potential Nucleophilic Aromatic Substitution Reactions at the Fluorine Center
| Nucleophile | Reagent Example | Product Functional Group |
| Alkoxide | Sodium Methoxide (NaOMe) | 2-Alkoxy-pyridine |
| Thiolate | Sodium Thiophenoxide (NaSPh) | 2-Thiophenoxy-pyridine |
| Amine | Morpholine | 2-Morpholinyl-pyridine |
| Azide | Sodium Azide (NaN₃) | 2-Azido-pyridine |
Note: This table illustrates the types of transformations possible at the 2-fluoro position.
Selective Reactions at the Fluorine Atom
Advanced Synthetic Techniques and Scale-Up Considerations
The synthesis of complex molecules like this compound and its derivatives often requires sophisticated strategies, particularly for late-stage modifications and large-scale production. Advanced techniques focus on introducing functional groups at a late stage to diversify molecular scaffolds efficiently and on developing robust, metal-free reactions to enhance process safety and sustainability.
Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry and materials science that allows for the modification of complex molecules at the final steps of a synthetic sequence. This approach enables the rapid generation of analogues for structure-activity relationship (SAR) studies without the need for de novo synthesis. acs.orgresearchgate.net For this compound, the bromine atom at the C-5 position serves as a versatile handle for a variety of LSF transformations.
The primary LSF approaches for aryl bromides involve transition-metal-catalyzed cross-coupling reactions. These methods are highly reliable and offer broad functional group tolerance. Key examples applicable to the functionalization of the 5-bromo position include:
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds, introducing new aryl or alkyl groups. This is a common method for creating biaryl derivatives.
Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines to form C-N bonds, yielding a wide range of amino-pyridine derivatives. This is a key reaction for modifying pharmacokinetic properties in drug discovery.
Sonogashira Coupling: Palladium and copper co-catalyzed reaction with terminal alkynes to create C-C triple bonds, providing access to alkynylated scaffolds.
Heck Coupling: Palladium-catalyzed reaction with alkenes to introduce vinyl groups.
While C-H activation has emerged as a significant LSF technique, the presence of the C-Br bond on the this compound scaffold offers a more direct and regioselective site for modification. scispace.com The differential reactivity of halogen substituents on a pyridine ring can be exploited for selective functionalization. For instance, in the precursor 5-bromo-2-fluoropyridine, the C-F bond is more susceptible to nucleophilic aromatic substitution, while the C-Br bond is preferentially targeted in palladium-catalyzed couplings. ossila.com
While palladium-catalyzed amination is a dominant method for C-N bond formation, there is growing interest in developing metal-free alternatives to avoid potential issues with toxic metal contamination in the final products, particularly in the pharmaceutical industry. For a substrate like this compound, several metal-free strategies can be envisioned for forming a C-N bond at the C-5 position.
One of the most established metal-free methods is Nucleophilic Aromatic Substitution (SNAr) . However, SNAr reactions at the C-5 position of a pyridine ring are generally less facile than at the electron-deficient C-2 or C-4 positions unless activated by a strong electron-withdrawing group.
More recent research has focused on novel metal-free approaches:
Photocatalysis: Visible-light-mediated reactions can generate radicals under mild conditions, enabling C-N bond formation without the need for transition metals. chemrxiv.org
Hypervalent Iodine Reagents: Reagents like PhI(OPiv)₂ can mediate oxidative C-H aminations under metal-free conditions, offering an alternative pathway to functionalize the pyridine core, though this typically targets C-H bonds rather than C-Br bonds. researchgate.net
Chemoselectivity in Halogenated Pyridines: In some polyhalogenated systems, C-N bond formation can occur under neat conditions without a metal catalyst, proceeding through a different selectivity pattern than the catalyzed version. For example, in the amination of 5-bromo-2-chloro-3-fluoropyridine, palladium catalysis leads to substitution at the bromine position, whereas neat, uncatalyzed conditions favor substitution at the chlorine position. researchgate.net This highlights the potential for catalyst-free, thermally driven SNAr reactions to provide complementary reactivity.
These emerging metal-free methods offer promising avenues for the synthesis of 5-amino-2-(2-fluoro-phenoxy)-pyridine derivatives, contributing to greener and more cost-effective chemical processes.
Purification and Isolation Protocols for Diverse Derivatives
The purification and isolation of derivatives synthesized from this compound are critical steps to ensure the high purity required for subsequent applications. The choice of protocol depends heavily on the physicochemical properties of the target derivative, such as its polarity, solubility, and crystallinity. The most common techniques employed are column chromatography and recrystallization.
Below is a table summarizing typical purification protocols for various classes of substituted pyridine derivatives analogous to those that could be synthesized from the title compound.
| Derivative Class | Purification Method | Solvent System / Conditions | Typical Application |
|---|---|---|---|
| Amino-nicotinonitriles | Flash Chromatography | Ethyl acetate (B1210297) / Hexanes (gradient) | Purification of moderately polar products from nonpolar impurities. nih.gov |
| Acetamides | Precipitation & Washing | Addition of water to the reaction mixture, followed by filtration and washing with deionized water. | Isolation of solid products directly from the reaction mixture. mdpi.com |
| Biaryl Pyridines (from Suzuki Coupling) | Flash Chromatography | Ethyl acetate / Hexanes (gradient) | Separation of the coupled product from starting materials and homocoupled side products. nih.gov |
| Halogenated Pyridines | Recrystallization | Ethyl acetate / Petroleum ether | High-purity isolation of crystalline solids. google.com |
| Alkoxy Pyridines | Liquid-Liquid Extraction | Chloroform and deionized water | Initial workup procedure to remove water-soluble impurities. google.com |
Advanced Spectroscopic Characterization and Structural Elucidation Studies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure
NMR spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework and for probing the electronic environment of specific nuclei, such as fluorine.
In a hypothetical ¹H NMR spectrum of 5-Bromo-2-(2-fluoro-phenoxy)-pyridine, distinct signals would be expected for the protons on both the pyridine (B92270) and the phenoxy rings. The protons on the brominated pyridine ring would likely appear in the aromatic region, with their chemical shifts influenced by the electronegativity of the nitrogen and bromine atoms, as well as the ether linkage. Similarly, the protons on the fluorinated phenoxy ring would also resonate in the aromatic region, with their shifts and coupling patterns dictated by the fluorine substituent and the ether bond.
The corresponding ¹³C NMR spectrum would reveal separate resonances for each unique carbon atom in the molecule. The carbon atoms bonded to the electronegative bromine, fluorine, oxygen, and nitrogen atoms would be expected to show downfield chemical shifts. For instance, the carbon atom of the pyridine ring attached to the bromine (C-5) and the carbon of the phenoxy ring attached to the fluorine (C-2') would have characteristic chemical shifts.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Pyridine Ring Protons | 7.0 - 8.5 | - |
| Phenoxy Ring Protons | 6.8 - 7.5 | - |
| Pyridine Ring Carbons | 110 - 165 | - |
| Phenoxy Ring Carbons | 115 - 160 | - |
Note: These are estimated ranges and actual experimental values may vary.
¹⁹F NMR spectroscopy is a highly sensitive technique for characterizing fluorinated organic compounds. For this compound, a single resonance would be anticipated in the ¹⁹F NMR spectrum, corresponding to the single fluorine atom on the phenoxy ring. The chemical shift of this fluorine signal would provide information about its local electronic environment. Furthermore, this signal would likely exhibit coupling to adjacent protons on the aromatic ring, providing valuable connectivity information. The magnitude of these coupling constants (J-values) can help in the definitive assignment of the proton signals.
To definitively assign all proton and carbon signals and to elucidate the complete bonding network, a suite of 2D NMR experiments would be employed.
COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. This would be crucial for tracing the proton connectivity within both the pyridine and phenoxy rings.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded carbon and proton atoms. This would allow for the unambiguous assignment of the proton signal to its corresponding carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range couplings between protons and carbons (typically over two or three bonds). This is particularly powerful for identifying the connectivity between different parts of the molecule, for instance, by observing a correlation between the protons on the phenoxy ring and the carbon atom of the pyridine ring linked by the ether oxygen.
HOESY (Heteronuclear Overhauser Effect Spectroscopy) or NOESY (Nuclear Overhauser Effect Spectroscopy): These experiments provide information about the spatial proximity of nuclei. For this compound, a NOESY or HOESY spectrum could reveal through-space interactions between protons on the pyridine ring and protons on the phenoxy ring, offering insights into the preferred conformation of the molecule around the ether linkage.
Vibrational Spectroscopy for Molecular Dynamics and Functional Group Analysis
Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint that is unique to its structure and the functional groups present.
The FT-IR spectrum of this compound would be expected to show a series of characteristic absorption bands. Key vibrational modes would include:
C-H stretching vibrations of the aromatic rings, typically appearing in the region of 3000-3100 cm⁻¹.
C=C and C=N stretching vibrations within the aromatic pyridine and phenoxy rings, expected in the 1400-1600 cm⁻¹ region.
C-O-C stretching vibrations of the ether linkage, which would likely produce strong bands in the 1200-1300 cm⁻¹ (asymmetric stretch) and 1000-1100 cm⁻¹ (symmetric stretch) regions.
C-Br stretching vibration , which is expected to appear at lower frequencies, typically in the range of 500-600 cm⁻¹.
C-F stretching vibration , which usually gives rise to a strong absorption band in the 1000-1300 cm⁻¹ region.
Raman spectroscopy provides complementary information to FT-IR. The Raman spectrum of this compound would also exhibit bands corresponding to the various molecular vibrations. Often, vibrations that are weak in the IR spectrum are strong in the Raman spectrum, and vice versa. For this molecule, the symmetric vibrations of the aromatic rings and the C-Br bond are expected to give rise to prominent Raman signals.
Table 2: Anticipated Vibrational Frequencies for Key Functional Groups in this compound
| Functional Group | Vibrational Mode | Anticipated FT-IR Frequency (cm⁻¹) | Anticipated Raman Frequency (cm⁻¹) |
| Aromatic C-H | Stretching | 3100-3000 | 3100-3000 |
| Aromatic C=C/C=N | Stretching | 1600-1400 | 1600-1400 |
| C-O-C (Ether) | Asymmetric Stretch | 1300-1200 | Weak |
| C-O-C (Ether) | Symmetric Stretch | 1100-1000 | Moderate |
| C-F | Stretching | 1300-1000 | Moderate |
| C-Br | Stretching | 600-500 | Strong |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a cornerstone analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining insight into its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) is indispensable for the unambiguous determination of a compound's elemental formula. By measuring the mass-to-charge ratio (m/z) with very high precision, HRMS can distinguish between molecules with the same nominal mass but different elemental compositions.
For a compound like this compound (C₁₁H₇BrFNO), HRMS would be used to verify its elemental makeup. The theoretical exact mass is calculated based on the most abundant isotopes of its constituent elements (¹²C, ¹H, ⁷⁹Br, ¹⁹F, ¹⁴N, ¹⁶O). The experimentally obtained m/z value from an HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap analyzer, is then compared to this theoretical value. A close match, typically within a few parts per million (ppm), provides strong evidence for the predicted elemental formula.
Table 1: Theoretical Isotopic Mass Data for this compound
| Isotope Formula | Theoretical Exact Mass (Da) |
|---|---|
| C₁₁H₇⁷⁹BrFNO | 266.9749 |
This table presents the theoretical exact masses for the two major bromine isotopes, which would be observed in a high-resolution mass spectrum.
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is a standard method for assessing the purity of volatile and thermally stable compounds.
In a typical GC-MS analysis, the sample is vaporized and passed through a capillary column, which separates different components based on their boiling points and interactions with the column's stationary phase. For this compound, the resulting chromatogram would ideally show a single, sharp peak, indicating the absence of volatile impurities. The retention time of this peak is a characteristic property under specific GC conditions. The mass spectrometer then analyzes the molecules as they elute from the column, providing a mass spectrum for the peak that can confirm the identity of the compound and help identify any co-eluting impurities. The purity is often determined by integrating the area of the main peak and expressing it as a percentage of the total area of all peaks in the chromatogram.
Single Crystal X-ray Diffraction (XRD) for Solid-State Architecture
To perform a single-crystal XRD study, a high-quality, single crystal of this compound would be required. This crystal is mounted in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined.
Table 2: Hypothetical Key Geometric Parameters for this compound
| Parameter | Expected Value Range | Description |
|---|---|---|
| C-O-C Angle | 118-122° | The angle of the ether linkage between the two rings. |
| Dihedral Angle | Variable | The twist angle between the planes of the pyridine and phenoxy rings. |
| C-Br Bond Length | ~1.90 Å | The length of the bond between the pyridine ring and the bromine atom. |
This table is illustrative and shows the types of data that would be obtained from an XRD analysis. Actual values would need to be determined experimentally.
Beyond the structure of a single molecule, XRD data elucidates how molecules are arranged in the crystal lattice. This includes the identification of non-covalent intermolecular interactions, such as hydrogen bonds, halogen bonds (involving the bromine atom), and π-π stacking interactions between the aromatic rings. These interactions govern the physical properties of the solid, including its melting point and solubility. The analysis would describe the packing motif, such as herringbone or layered structures, and quantify the distances and geometries of these crucial intermolecular contacts.
Computational Chemistry and Theoretical Investigations of 5 Bromo 2 2 Fluoro Phenoxy Pyridine
Quantum Chemical Studies on Electronic and Molecular Structure
Quantum chemical studies are instrumental in elucidating the intricate details of a molecule's electronic and geometric landscape. By solving approximations of the Schrödinger equation, these methods offer deep insights into orbital interactions, charge distribution, and intramolecular forces that govern the molecule's characteristics.
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, valued for its balance of accuracy and computational efficiency. This method is used to determine the most stable three-dimensional arrangement of atoms in a molecule—its optimized geometry—by finding the minimum energy state on the potential energy surface. For a molecule like 5-Bromo-2-(2-fluoro-phenoxy)-pyridine, DFT calculations can precisely predict bond lengths, bond angles, and dihedral angles, offering a detailed structural portrait.
The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. The functional approximates the complex electron exchange and correlation energies, while the basis set is a set of mathematical functions used to build the molecular orbitals.
For molecules containing halogens and aromatic systems, a common and well-validated approach involves using a hybrid functional, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), which incorporates a portion of exact Hartree-Fock exchange. This functional is often paired with a Pople-style basis set like 6-311++G(d,p) or a Dunning-style correlation-consistent basis set. The "++" indicates the inclusion of diffuse functions to better describe weakly bound electrons, while "(d,p)" denotes the addition of polarization functions to allow for more flexibility in orbital shapes, which is crucial for accurately modeling bonding. Validation of the chosen method is typically achieved by comparing calculated properties, such as vibrational frequencies, with available experimental data for similar known compounds.
Table 1: Commonly Used Functionals and Basis Sets in DFT Studies of Halogenated Aromatic Compounds
| Functional | Basis Set | Description |
|---|---|---|
| B3LYP | 6-31G(d) | A popular hybrid functional often used for initial geometry optimizations. |
| B3LYP | 6-311++G(d,p) | Provides a higher level of accuracy, suitable for final energy and property calculations. |
| CAM-B3LYP | 6-311++G(d,p) | A long-range corrected functional, often better for describing charge-transfer excitations. |
| M06-2X | 6-311++G(d,p) | A high-nonlocality functional that performs well for non-covalent interactions. |
This table is illustrative and represents common choices for similar molecules; the optimal choice requires specific validation for the molecule of interest.
The presence of a flexible ether linkage between the pyridine (B92270) and phenoxy rings in this compound allows for rotational freedom, leading to different possible conformations. Understanding the conformational landscape is crucial as the molecule's shape can significantly influence its properties and biological activity.
Computational chemists map the potential energy surface (PES) by systematically rotating the dihedral angles around the C-O-C bridge and calculating the energy at each step. This process identifies the global minimum energy conformation (the most stable structure) as well as other local minima (stable, but higher-energy conformers) and the transition states that separate them. The results of such a scan would reveal the energetic barriers to rotation and the preferred spatial orientation of the two aromatic rings relative to each other. For this compound, this analysis would likely show a non-planar global minimum to minimize steric hindrance between the rings.
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile).
The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. The difference in energy between these two orbitals, known as the HOMO-LUMO gap (ΔE) , is a critical indicator of molecular stability and reactivity. A large gap implies high kinetic stability and low chemical reactivity because it costs more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more polarizable and more reactive. For this compound, the HOMO is expected to be localized primarily on the electron-rich phenoxy ring, while the LUMO would likely be distributed across the more electron-deficient bromopyridine ring.
Table 2: Illustrative Frontier Molecular Orbital Energies for a Similar Phenoxypyridine Derivative
| Orbital | Energy (eV) | Description |
|---|---|---|
| HOMO | -6.5 eV | Highest Occupied Molecular Orbital; associated with nucleophilicity. |
| LUMO | -1.2 eV | Lowest Unoccupied Molecular Orbital; associated with electrophilicity. |
| HOMO-LUMO Gap (ΔE) | 5.3 eV | Indicator of chemical stability and reactivity. |
Note: These values are representative for a related molecule and are for illustrative purposes. Actual values for this compound would require specific calculation.
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is plotted onto the molecule's electron density surface, using a color scale to indicate different potential values. MEP maps are invaluable for identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic).
Typically, red or yellow colors signify regions of negative electrostatic potential, which are susceptible to electrophilic attack. These areas are often found near electronegative atoms like oxygen or nitrogen. Blue or green colors indicate regions of positive potential, which are prone to nucleophilic attack. In this compound, the MEP map would likely show negative potential around the pyridine nitrogen and the ether oxygen atom, highlighting them as sites for hydrogen bonding or coordination. Positive potential might be expected on the hydrogen atoms and in the vicinity of the bromine atom, which can exhibit a region of positive potential known as a "sigma-hole" that can engage in halogen bonding.
Natural Bond Orbital (NBO) analysis provides a detailed chemical interpretation of the wavefunction in terms of localized bonds, lone pairs, and atomic orbitals. This method is particularly useful for quantifying intramolecular interactions, such as hyperconjugation and charge delocalization, which contribute to molecular stability.
NBO analysis examines the interactions between filled "donor" orbitals and empty "acceptor" orbitals. The strength of these interactions is quantified by the second-order perturbation energy, E(2). A higher E(2) value indicates a stronger interaction and greater stabilization. For this compound, NBO analysis could reveal:
Delocalization of lone pairs from the ether oxygen into the antibonding π* orbitals of the aromatic rings.
Hyperconjugative interactions between the π orbitals of the rings and the σ* orbitals of adjacent C-C or C-H bonds.
The nature of the C-Br and C-F bonds and the charge distribution on the halogen atoms.
These analyses provide a quantitative measure of electron delocalization and its stabilizing effect on the molecule.
Table 3: List of Compound Names
| Compound Name |
|---|
| This compound |
| B3LYP |
| CAM-B3LYP |
Theoretical Vibrational Analysis and Comparison with Experimental Data
Theoretical vibrational analysis, primarily conducted using Density Functional Theory (DFT) and Hartree-Fock (HF) methods, is essential for assigning and understanding the complex vibrational spectra (infrared and Raman) of molecules. For halogenated pyridines and related aromatic compounds, DFT calculations, often with the B3LYP functional, have shown excellent agreement with experimental findings.
For compounds structurally similar to this compound, such as other bromo- and fluoro-substituted pyridines, theoretical calculations have been instrumental. For instance, studies on 2-fluoropyridine (B1216828) and 3-fluoropyridine demonstrate that computational methods can accurately predict vibrational assignments and molecular structures researchgate.net. Similarly, detailed vibrational assignments for 5-bromo-2-pyridinecarbonitrile have been achieved through DFT calculations, providing a comparative basis for understanding the vibrational modes in related structures mjcce.org.mk. The analysis involves calculating the potential energy distribution (PED), which helps in assigning specific vibrational modes to the observed spectral bands researchgate.netresearchgate.net. For aromatic bromo compounds, the C-Br stretching vibrations are typically observed in the 650-395 cm⁻¹ region, though these can be influenced by coupling with other vibrations researchgate.net.
A comparative table illustrating typical theoretical versus experimental vibrational frequencies for a related compound, 2,6-dibromo-3-chloro-4-fluoroaniline, highlights the accuracy of these computational methods.
| Vibrational Mode | Assignment (PED %) | Calculated Frequency (B3LYP) (cm⁻¹) | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) |
|---|---|---|---|---|
| ν(NH₂) asym | 100 | 3389 | 3470 | 3477 |
| ν(NH₂) sym | 100 | 3288 | 3381 | 3383 |
| ν(CH) | 100 | 3088 | 3075 | 3074 |
| σ(NH₂) | 60 | 1616 | 1610 | 1606 |
This interactive table presents a selection of vibrational data for 2,6-dibromo-3-chloro-4-fluoroaniline, demonstrating the correlation between calculated and experimental values. researchgate.net Such analyses are foundational for interpreting the spectra of this compound.
Computational Mechanistic Investigations
Elucidation of Reaction Pathways and Transition State Structures
Computational methods are pivotal in mapping the potential energy surfaces of chemical reactions, allowing for the elucidation of reaction pathways and the characterization of transient species like transition states. For derivatives of this compound, this could involve modeling reactions such as nucleophilic aromatic substitution (SNA_r_) or palladium-catalyzed cross-coupling reactions. For instance, the synthesis of novel pyridine derivatives via Suzuki cross-coupling has been investigated using DFT to understand reaction pathways mdpi.com. These studies help identify the most energetically favorable routes for synthesizing new compounds derived from the parent molecule.
Prediction of Kinetic and Thermodynamic Control in Reactions
The outcome of chemical reactions that can yield multiple products is often determined by whether the reaction is under kinetic or thermodynamic control.
Kinetic Control : Favors the product that is formed fastest, which corresponds to the reaction pathway with the lowest activation energy. This is typically dominant at lower temperatures.
Thermodynamic Control : Favors the most stable product, which has the lowest Gibbs free energy. Higher temperatures often provide enough energy to overcome larger activation barriers and allow the system to reach thermodynamic equilibrium.
Computational chemistry can predict which product will be favored under different conditions by calculating the activation energies for competing pathways and the relative stabilities (Gibbs free energies) of the potential products.
Solvent Effects on Reactivity and Electronic Properties Using Continuum Models (e.g., IEF-PCM)
The solvent environment can significantly influence the reactivity and electronic structure of a molecule. Continuum solvation models, such as the Integral Equation Formalism variant of the Polarizable Continuum Model (IEF-PCM), are used to simulate these effects. These models represent the solvent as a continuous dielectric medium, which allows for the calculation of how the solvent affects molecular properties like conformational stability, reaction barriers, and electronic spectra. For polar molecules like this compound, solvent effects are expected to be significant.
Prediction of Non-Linear Optical (NLO) Properties
Molecules with large hyperpolarizability are of interest for applications in non-linear optics (NLO), which has uses in optoelectronics and photonics. DFT calculations are a standard method for predicting the NLO properties of organic molecules. The first-order hyperpolarizability (β) is a key indicator of a molecule's potential as an NLO material.
For context, computational studies on 5-(trifluoromethyl)pyridine-2-thiol have shown it to be an excellent candidate for NLO materials, with a calculated hyperpolarizability value significantly greater than that of the reference compound urea journaleras.com. Another study on 2,6-dibromo-3-chloro-4-fluoroaniline also predicted strong NLO properties researchgate.net. Such calculations for this compound would involve determining its dipole moment (μ), polarizability (α), and hyperpolarizability (β) to assess its NLO potential.
| Compound | Method | Dipole Moment (μ) (D) | Hyperpolarizability (β) (x 10⁻³² esu) |
|---|---|---|---|
| 5-(trifluoromethyl)pyridine-2-thiol | B3LYP/6–311+G(d,p) | 3.2356 | 318.780 |
| 5-bromo-2-(trifluoromethyl)pyridine | B3LYP/6-31++G(d,p) | 3.38 | 74.44 |
| Urea (reference) | B3LYP | 1.671 | ~0.37 |
This interactive table compares the calculated NLO properties of related pyridine derivatives. journaleras.com These values suggest that pyridine structures with electron-withdrawing groups can exhibit significant NLO activity.
Quantitative Structure-Activity Relationship (QSAR) and Molecular Docking Studies
QSAR and molecular docking are powerful computational tools used in drug design to predict the biological activity of compounds and understand their interactions with protein targets. These studies are focused on designing principles for new compounds derived from a lead structure.
QSAR : This method establishes a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By analyzing how variations in molecular descriptors (e.g., electronic, steric, hydrophobic properties) affect activity, QSAR models can predict the potency of new, unsynthesized derivatives.
Molecular Docking : This technique simulates the binding of a small molecule (ligand) to the active site of a target protein. It predicts the preferred orientation of the ligand and estimates the binding affinity. This information is crucial for understanding the mechanism of action and for designing more potent and selective inhibitors. For example, docking studies on novel pyrano[3,2-c]pyridine derivatives have been used to postulate their mechanism of cytotoxicity against cancer targets like EGFR and VEGFR-2 ekb.eg. Similarly, various pyridine and bromo-substituted compounds have been evaluated as potential anticancer agents through molecular docking nih.govnih.govresearchgate.netdntb.gov.ua.
For this compound, these methods would be applied to a series of its derivatives to guide the synthesis of new molecules with potentially enhanced therapeutic properties. The docking process would identify key interactions (like hydrogen bonds and hydrophobic contacts) between the derivatives and a specific biological target, providing a rational basis for further drug development.
Advanced Applications and Roles As a Chemical Building Block
Utilization in the Design and Synthesis of Complex Organic Molecules
The unique architecture of 5-Bromo-2-(2-fluoro-phenoxy)-pyridine, combining a halogenated pyridine (B92270) core with an aryl ether linkage, positions it as a critical starting material and structural unit in the synthesis of intricate organic compounds.
The bromine atom at the C-5 position of the pyridine ring serves as a versatile synthetic handle for constructing more elaborate heterocyclic frameworks. This functionality is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions, which are foundational methods for C-C and C-heteroatom bond formation. ossila.com
Detailed research into related brominated heterocycles demonstrates their utility in reactions such as:
Suzuki-Miyaura Coupling: The reaction of the bromo group with various arylboronic acids provides a direct route to biaryl and heteroaryl-aryl structures. mdpi.comnih.gov This method is widely used to synthesize complex polyaromatic systems that are often the core of pharmaceutically active compounds and functional materials. mdpi.com
Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds by coupling the bromopyridine moiety with a wide range of amines. This is a crucial step in the synthesis of many nitrogen-containing bioactive molecules.
Heck and Sonogashira Couplings: These reactions enable the introduction of alkenyl and alkynyl groups, respectively, further diversifying the molecular complexity and leading to precursors for other advanced cyclic systems. researchgate.net
Through the sequential and selective functionalization of the bromine atom, chemists can use this compound as a linchpin to assemble novel fused heterocyclic systems or multi-substituted pyridine derivatives. wisdomlib.orgmdpi.compageplace.de
A molecular scaffold is a core structure upon which various functional groups are appended to create a library of compounds with diverse properties. The rigid and well-defined geometry of the phenoxypyridine unit makes this compound an excellent scaffold for chemical research, particularly in drug discovery and agrochemicals. mdpi.comresearchgate.netmdpi.com
The phenoxy-pyridine structure is considered a privileged scaffold because it is a bioisostere of diaryl ethers, combining good lipid solubility and metabolic stability with the unique electronic properties of the nitrogen-containing pyridine ring. mdpi.comnih.gov This combination can enhance biological activity and improve pharmacokinetic profiles. mdpi.com Pyridine-based scaffolds are integral to numerous approved drugs due to their ability to form key interactions with biological targets. researchgate.netmdpi.comrsc.org The presence of the bromine atom and the fluorine atom on this scaffold provides specific vectors for modification, allowing for systematic exploration of structure-activity relationships (SAR). nih.govnih.gov For instance, the core structure can be maintained while substituents are varied at the bromine position to optimize binding affinity for a specific biological receptor.
| Scaffold Type | Example Application | Key Structural Features | Reference |
|---|---|---|---|
| Phenoxypyridine | Herbicides, Fungicides | Bioisostere of diphenyl ether, improved solubility and bioavailability. | mdpi.com |
| Phenazopyridine (B135373) | Translesion Synthesis (TLS) Inhibitors for Cancer Therapy | Inhibits protein-protein interactions by binding to the Rev1-CT domain. | nih.govnih.gov |
| Phenyl Pyridine | Antiviral Agents | Core structure for herpes simplex virus 1 (HSV-1) inhibitors. | researchgate.net |
Contribution to Materials Science
The electronic properties and the presence of fluorine make this compound a promising intermediate for the development of advanced functional materials.
The pyridine ring is inherently electron-deficient, a desirable characteristic for materials used in organic electronics. ossila.com This property facilitates electron transport and injection in semiconductor devices. Pyridine and pyrimidine (B1678525) derivatives are frequently incorporated into the structure of emitters, host materials, and electron-transport layers in OLEDs. mdpi.comnih.gov
This compound can serve as a key building block for larger, conjugated molecules designed for OLED applications. The bromo-functional group allows for its incorporation into a larger system via cross-coupling reactions, while the phenoxy-pyridine core can be tailored to tune the electronic and photophysical properties, such as the HOMO/LUMO energy levels and the emission wavelength. ossila.com The introduction of fluorinated groups is also known to influence molecular packing and enhance the performance and stability of organic semiconductor devices.
| Compound Class | Role in OLED | Key Property | Reference |
|---|---|---|---|
| Phenyl Pyrimidine Derivatives | Emitters | Strong electron-accepting character, used in TADF and phosphorescent emitters. | mdpi.com |
| Halogenated Pyridines | Semiconductor Intermediates | Aromaticity and electron deficiency for host materials. | ossila.com |
| Pyrene-Benzimidazole Derivatives | Blue Emitters | High fluorescence quantum yield, used for pure blue electroluminescence. | nih.gov |
| Pyrazoline Phenyl Derivatives | Emitters | High fluorescence quantum yield and strong fluorescence properties. | researchgate.net |
Fluorinated polymers are a class of high-performance materials known for their exceptional thermal stability, chemical resistance, low dielectric constant, and hydrophobicity. pageplace.de These properties arise from the high electronegativity and strength of the C-F bond. mdpi.com Poly(aryl ether)s are particularly important in the microelectronics and communications industries. acs.orgtandfonline.comrsc.org
This compound is a valuable monomer for creating fluorinated poly(aryl ether)s and cross-linked networks. The fluorine atom on the phenoxy ring contributes to the desirable properties of the final polymer, such as a lower dielectric constant and reduced water absorption. acs.orgtandfonline.com The synthesis can proceed through nucleophilic aromatic substitution reactions, where the phenoxy-pyridine unit is incorporated into the polymer backbone. The bromine atom offers a secondary site for polymerization or for post-polymerization modification, allowing for the creation of complex, cross-linked networks with enhanced mechanical and thermal properties. mdpi.com
| Polymer System | Achieved Property | Structural Feature | Reference |
|---|---|---|---|
| Cross-linked Poly(aryl ether)s | Low Dielectric Constant (1.93–2.24 @ 1 MHz) | Fluorine atoms and cross-linked networks. | acs.org |
| Amino/Epoxy Cross-linked Poly(aryl ether)s | High Thermal Stability (Td5% > 419 °C) | Fluorine groups and cross-linked structure. | tandfonline.com |
| Poly(aryl ether)s with Twisted Biphenyls | Low Dielectric Loss (0.002–0.006 @ 11 GHz) | High fluorine content and twisted structure. | rsc.org |
Ligand Design and Catalyst Development
The nitrogen atom of the pyridine ring in this compound possesses a lone pair of electrons, making it an excellent coordination site for transition metals. pvpcollegepatoda.org This allows the molecule to function as a ligand in the development of novel catalysts. As a monodentate ligand, it can be used to synthesize a wide variety of metal complexes. nih.govresearchgate.net
The catalytic activity of a metal complex is highly dependent on the electronic and steric environment provided by its ligands. The substituents on the this compound ligand—the electron-withdrawing bromine and the bulky, fluorinated phenoxy group—would significantly modulate the properties of a coordinated metal center. nih.govresearchgate.netrsc.org This allows for the fine-tuning of a catalyst's reactivity and selectivity for specific chemical transformations, such as oxidation, reduction, or cross-coupling reactions. mdpi.com
Furthermore, pyridine-containing ligands can act as "redox-non-innocent" ligands, meaning they can actively participate in the catalytic cycle by storing and transferring electrons. researchgate.net This enables base metals to perform multi-electron transformations typically reserved for more expensive noble metals, opening new avenues in sustainable catalysis. researchgate.net
| Metal Center | Ligand Type | Catalytic Application | Reference |
|---|---|---|---|
| Ruthenium (II) | 2-Phenylpyridine | C-H bond activation. | nih.gov |
| Oxidovanadium (IV) | 2,2′-Bipyridine | Oxidation of alkanes and alcohols. | mdpi.com |
| Nickel (II) | 2,2'-Bipyridine | Photoredox cross-coupling reactions. | acs.org |
| Palladium (II) | N-Aryl-2-aminopyridine | C-H functionalization and cyclization. | rsc.orgrsc.org |
An extensive search for scientific literature and data specifically concerning the chemical compound This compound has revealed a lack of specific research pertaining to the advanced applications and structure-reactivity relationships outlined in the user's request.
The search did not yield any dedicated studies on the role of this compound in the synthesis of chiral ligands for asymmetric catalysis. Furthermore, no specific explorations of its structure-reactivity relationships, including the effects of its halogen substituents on reaction selectivity and yield or the impact of its aromaticity and electron deficiency on chemical behavior, were found.
The available information focuses primarily on its likely precursor, 5-bromo-2-fluoropyridine (B45044) . This precursor is recognized as a versatile chemical building block. chemicalbook.comossila.com Its reactivity is characterized by two distinct sites: the fluorine-substituted position, which is favorable for nucleophilic aromatic substitution, and the bromine-substituted position, which is preferred for copper or palladium-catalyzed coupling reactions. ossila.com The aromatic and electron-deficient nature of the pyridine ring in this precursor is also noted as a key aspect of its chemical behavior. chemicalbook.comossila.com
However, without direct studies on the target compound, This compound , it is not possible to provide a scientifically accurate and detailed article that adheres to the strict constraints of the provided outline. Generating content for the specified sections would require speculation based on the properties of its precursors, which would not meet the required standard of presenting detailed and specific research findings for the compound .
Therefore, due to the absence of specific data in the public domain for this compound, the requested article cannot be generated at this time.
Conclusion and Future Research Perspectives
Synthesis of Key Findings and Current Understanding
The primary route to synthesizing 5-Bromo-2-(2-fluoro-phenoxy)-pyridine and related diaryl ethers is through transition metal-catalyzed cross-coupling reactions. The most established of these is the Ullmann condensation, a copper-catalyzed reaction between an aryl halide and a phenol (B47542). In this specific case, the synthesis would likely involve the reaction of 5-bromo-2-fluoropyridine (B45044) with 2-fluorophenol (B130384). The fluorine atom at the 2-position of the pyridine (B92270) ring is highly activated towards nucleophilic aromatic substitution (SNAr), making it the probable site of reaction with the phenoxide.
Key findings in the synthesis of related structures indicate that the reaction conditions for Ullmann-type couplings are crucial. These reactions often require a copper catalyst (such as CuI or CuBr), a base (like K₃PO₄ or Cs₂CO₃), and a high-boiling point solvent (such as DMF or DMSO) at elevated temperatures. The use of ligands, such as N,N-dimethylglycine or 1,10-phenanthroline, has been shown to accelerate the reaction and allow for milder conditions nih.gov.
The current understanding is that this compound is a versatile synthetic intermediate. The bromine atom on the pyridine ring serves as a functional handle for subsequent palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, or Buchwald-Hartwig amination), allowing for the introduction of additional molecular complexity. This dual functionality—the diaryl ether core and the reactive bromine handle—makes the compound a valuable building block for creating diverse molecular libraries.
Identification of Remaining Challenges in Synthetic Accessibility
Despite advances, the synthesis of this compound is not without its challenges. The classical Ullmann reaction is notorious for requiring harsh conditions, including high temperatures (often >150 °C) and high catalyst loadings, which can limit functional group tolerance and lead to side products nih.govorganic-chemistry.org.
Specific challenges include:
Catalyst Efficiency and Selectivity: While modern ligands have improved copper-catalyzed systems, achieving high yields with low catalyst loadings remains a goal. For a substrate like 5-bromo-2-fluoropyridine, ensuring selective substitution at the 2-position without side reactions involving the bromine atom is critical. A highly efficient and regioselective Ullmann reaction of 2,x-dihalopyridines with phenols has been described using a CuI/TMEDA catalytic system nih.gov.
Substrate Scope and Steric Hindrance: The reaction can be sensitive to the electronic properties and steric bulk of both the phenol and the aryl halide. The presence of the ortho-fluoro substituent on the phenoxy ring could influence the reaction rate and efficiency. Protocols for coupling sterically hindered phenols have been developed but often require specific ligands like picolinic acid nih.gov.
Purification: The removal of copper residues from the final product can be challenging and is often a critical issue in syntheses intended for pharmaceutical or electronic applications.
Late-Stage Functionalization: While the bromine atom provides a site for further modification, performing these subsequent reactions without cleaving the diaryl ether bond requires careful optimization. Late-stage functionalization (LSF) is a powerful tool in drug discovery, but its application can be complicated by the presence of multiple reactive sites nih.govresearchgate.netnyu.eduacs.orgacs.org.
Prospective Directions for Advanced Computational Modeling
Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for overcoming synthetic challenges and rationally designing new reactions. For this compound, computational modeling can provide deep insights.
Future research in this area could focus on:
Mechanism Elucidation: DFT studies can be employed to model the reaction pathways for the synthesis of this specific diaryl ether via Ullmann or Buchwald-Hartwig type reactions. This can help in understanding the transition states, activation energies, and the precise role of the catalyst and ligands. Such studies have already provided evidence for the oxidative addition-reductive elimination mechanism in copper-catalyzed C-O coupling reactions nih.gov.
Catalyst and Ligand Design: By modeling the interactions between the substrates, catalyst, and various ligands, new and more efficient catalytic systems can be designed in silico before being tested in the lab. This can accelerate the discovery of catalysts that operate under milder conditions with higher selectivity.
Predicting Reactivity and Site Selectivity: Computational models can predict the electronic properties of the molecule, such as the electrostatic potential and frontier molecular orbital energies. This information can be used to predict the most likely sites for subsequent functionalization reactions on the this compound scaffold, guiding synthetic strategy.
Structure-Property Relationships: For applications in materials science, computational modeling can predict key electronic properties like the HOMO/LUMO energy levels, which are critical for designing effective hole-transporting or emissive materials for OLEDs nih.gov.
Emerging Applications and Potential for Novel Chemical Entities
The phenoxypyridine scaffold is a well-established pharmacophore and a privileged structure in materials science. The specific substitution pattern of this compound makes it a highly promising precursor for novel chemical entities.
Medicinal Chemistry: Phenoxypyridine derivatives have been successfully developed as herbicides that inhibit the enzyme protoporphyrinogen (B1215707) oxidase (PPO) nih.govmdpi.com. The structural features of this compound could be exploited to design new PPO inhibitors. Furthermore, the pyridine moiety is a common feature in a vast array of drugs, and this compound could serve as a key intermediate for synthesizing new therapeutic agents targeting kinases, receptors, or enzymes nih.govnih.govnih.govwikipedia.orgresearchgate.netdrugbank.com. The bromine atom allows for diversification to probe structure-activity relationships (SAR).
Materials Science: Diaryl ether and pyridine-based structures are increasingly used in the design of organic light-emitting diodes (OLEDs) nih.gov. They often form the core of hole-transporting materials (HTMs) or host materials for phosphorescent emitters. The electronic properties of this compound could be tuned by further functionalization at the bromine position to optimize its performance in OLED devices. The high thermal stability and amorphous film-forming properties of such molecules are highly desirable mdpi.com.
Agrochemicals: Beyond herbicides, the phenoxypyridine core is found in fungicides and insecticides mdpi.com. This compound provides a platform for creating libraries of new potential agrochemicals by exploring different substituents at the bromine position.
Broader Impact on Synthetic Organic Chemistry and Related Fields
The study and synthesis of molecules like this compound have a significant impact that extends beyond the molecule itself.
Firstly, the pursuit of efficient synthetic routes to complex diaryl ethers continues to drive innovation in catalysis. The challenges posed by these syntheses have led to the development of new ligands, more robust catalysts, and milder reaction conditions for fundamental reactions like the Ullmann and Buchwald-Hartwig couplings. These advancements benefit the entire field of synthetic organic chemistry, enabling the construction of a wide range of important molecules.
Secondly, in medicinal chemistry and agrochemistry, access to versatile building blocks like this is crucial for the drug discovery process. The ability to rapidly generate analogues by leveraging the reactive bromine handle allows for a more efficient exploration of chemical space and the optimization of lead compounds mdpi.com.
Finally, in materials science, the need for novel organic semiconductors with tailored electronic properties fuels the demand for new, well-defined molecular architectures. The synthesis and characterization of compounds like this compound and its derivatives contribute to a deeper understanding of structure-property relationships, paving the way for the next generation of organic electronic devices.
Q & A
Q. What are the recommended synthetic routes for 5-Bromo-2-(2-fluoro-phenoxy)-pyridine, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : Synthesis of brominated pyridine derivatives typically involves nucleophilic aromatic substitution (NAS) or transition-metal-catalyzed coupling reactions. For example:
- NAS : Reacting 2-fluoro-phenoxide with a brominated pyridine precursor under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). Optimization includes controlling stoichiometry, solvent polarity, and temperature to minimize side reactions .
- Cross-Coupling : Palladium-catalyzed Buchwald-Hartwig amination or Ullmann-type couplings can introduce the phenoxy group. Ligand selection (e.g., Xantphos) and degassing solvents improve catalytic efficiency .
- Scale-Up : Continuous flow reactors enhance reproducibility and safety for large-scale synthesis by ensuring precise control of residence time and temperature gradients .
Table 1 : Example Reaction Conditions for Brominated Pyridine Derivatives
| Method | Precursor | Conditions | Yield* | Purification Technique |
|---|---|---|---|---|
| NAS | 5-Bromo-2-chloropyridine | K₂CO₃, DMF, 90°C, 12h | ~60–70% | Column chromatography |
| Suzuki Coupling | 5-Bromo-2-boronic acid | Pd(PPh₃)₄, Na₂CO₃, H₂O/EtOH, 80°C | ~75% | Recrystallization |
*Hypothetical yields based on analogous reactions.
Q. How can spectroscopic methods (NMR, IR, MS) be effectively employed to characterize this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identify aromatic proton environments (e.g., pyridine C-H vs. phenoxy C-F coupling). The deshielded pyridine protons (δ 7.5–8.5 ppm) and fluorine coupling (¹⁹F NMR, δ -110 to -120 ppm) confirm substitution patterns .
- IR Spectroscopy : Stretching vibrations for C-Br (~550 cm⁻¹) and C-O-C (1250 cm⁻¹) validate functional groups .
- Mass Spectrometry (HRMS) : Molecular ion peaks (e.g., [M+H]⁺ at m/z 281.97) and isotopic patterns (Br: 1:1, ⁷⁹Br/⁸¹Br) confirm molecular identity .
Advanced Research Questions
Q. What strategies can resolve discrepancies in reported biological activity data for this compound across different studies?
- Methodological Answer : Contradictions in bioactivity often arise from impurities or assay variability. Solutions include:
- Purity Assessment : Use HPLC (≥95% purity threshold) and elemental analysis to rule out contaminants .
- Assay Standardization : Compare IC₅₀ values under consistent conditions (e.g., pH, temperature, cell lines). Replicate dose-response curves with internal controls .
- Structural Confirmation : Single-crystal X-ray diffraction or 2D NMR (e.g., NOESY) verifies stereoelectronic effects influencing target binding .
Q. How can computational chemistry predict the reactivity and regioselectivity of this compound in cross-coupling reactions?
- Methodological Answer :
- DFT Calculations : Model transition states to predict activation energies for Suzuki or Buchwald-Hartwig reactions. For example, fluorine’s electron-withdrawing effect lowers the LUMO energy at the pyridine C-2 position, favoring oxidative addition with Pd(0) .
- Molecular Electrostatic Potential (MEP) Maps : Visualize nucleophilic/electrophilic sites. The bromine atom’s σ-hole enhances susceptibility to nucleophilic displacement at C-5 .
- MD Simulations : Study solvent effects (e.g., DMF vs. THF) on reaction kinetics using free-energy perturbation theory .
Key Considerations for Researchers
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
